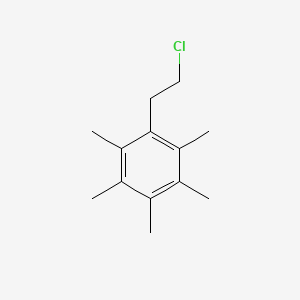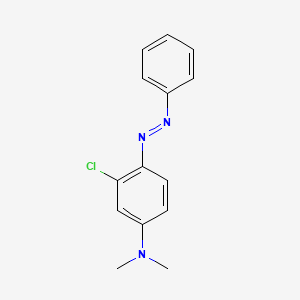
2-Chloro-4-dimethylaminoazobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-dimethylaminoazobenzene is an organic compound with the molecular formula C14H14ClN3. It is a derivative of azobenzene, characterized by the presence of a chlorine atom and a dimethylamino group. This compound is known for its vibrant color and is used in various applications, including as a dye and in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-dimethylaminoazobenzene typically involves the azo coupling reaction. This reaction is a classical method for synthesizing azo compounds, where diazonium salts react with activated aromatic compounds. The process involves the following steps:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with a dimethylaniline derivative in the presence of a base to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-dimethylaminoazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxy derivatives.
Reduction: Reduction reactions can convert the azo group to hydrazo or amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Azoxy derivatives.
Reduction: Hydrazo and amine derivatives.
Substitution: Various substituted azobenzenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-dimethylaminoazobenzene has several applications in scientific research:
Chemistry: Used as a dye and in the study of azo compound reactions.
Biology: Investigated for its potential effects on biological systems and as a model compound in toxicology studies.
Medicine: Explored for its potential use in drug development and as a probe in biochemical assays.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-dimethylaminoazobenzene involves its interaction with molecular targets through its azo group. The compound can undergo photoisomerization, where it switches between trans and cis forms upon exposure to light. This property is exploited in various applications, including as a molecular switch in photonics and as a probe in biological studies .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-dimethylaminoazobenzene can be compared with other similar compounds such as:
4-Dimethylaminoazobenzene: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Nitro-4-dimethylaminoazobenzene: Contains a nitro group instead of chlorine, affecting its electronic properties and reactivity.
3-Chloro-4-dimethylaminoazobenzene: The position of the chlorine atom affects its chemical behavior and applications.
These comparisons highlight the unique properties of this compound, particularly its reactivity and applications in various fields.
Eigenschaften
Molekularformel |
C14H14ClN3 |
|---|---|
Molekulargewicht |
259.73 g/mol |
IUPAC-Name |
3-chloro-N,N-dimethyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C14H14ClN3/c1-18(2)12-8-9-14(13(15)10-12)17-16-11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI-Schlüssel |
VSZQKXBNLFUBEY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=C(C=C1)N=NC2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


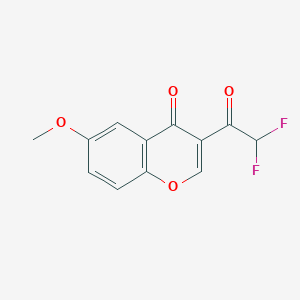


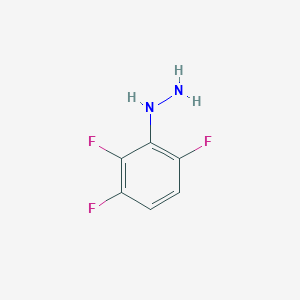
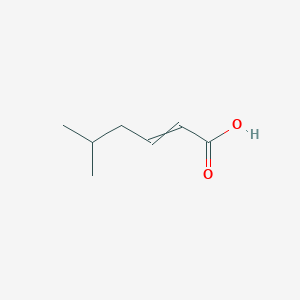
![1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine](/img/structure/B12440461.png)
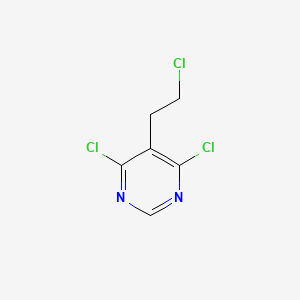

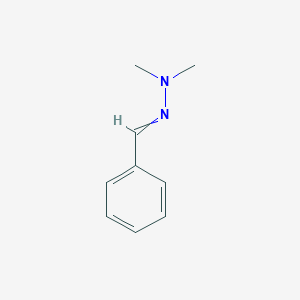
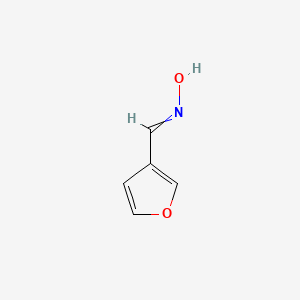

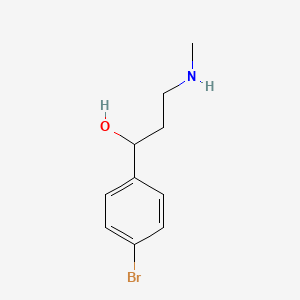
![[(2R,3aR)-2,4,11,13-tetraacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12440508.png)
